2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 168719. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetrafluoro-4-sulfanylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F4O2S/c8-2-1(7(12)13)3(9)5(11)6(14)4(2)10/h14H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USFMEWZQIHKRDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)S)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60200120 |

Source

|

| Record name | 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5211-44-9 |

Source

|

| Record name | 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005211449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5211-44-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168719 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-Tetrafluoro-4-mercaptobenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHG3CU8QRS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid. The information is intended to support researchers and professionals in the fields of analytical chemistry, material science, and drug development in leveraging the unique characteristics of this versatile fluorinated compound.

Chemical Structure and Identification

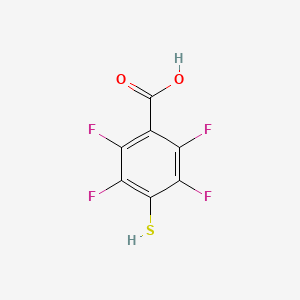

This compound is a benzoic acid derivative characterized by a high degree of fluorination and the presence of a thiol (-SH) functional group. The electron-withdrawing nature of the fluorine atoms significantly influences the electronic properties and reactivity of the molecule.

Chemical Structure:

Figure 1. Chemical structure of this compound.

Identifiers:

| Identifier | Value |

|---|---|

| IUPAC Name | 2,3,5,6-tetrafluoro-4-sulfanylbenzoic acid[1][2] |

| CAS Number | 5211-44-9[2][3] |

| Molecular Formula | C₇H₂F₄O₂S[2][3][4] |

| Molecular Weight | 226.14 g/mol [3][4] |

| Canonical SMILES | C1(=C(C(=C(C(=C1F)F)S)F)F)C(=O)O[2] |

| InChI | InChI=1S/C7H2F4O2S/c8-2-1(7(12)13)3(9)5(11)6(14)4(2)10/h14H,(H,12,13)[1][2] |

Physicochemical Properties

| Property | Value | Source |

| Appearance | White to almost white powder to crystal | [3] |

| Melting Point | 151 - 155 °C | [3] |

| Boiling Point | Not available | |

| Solubility | Soluble in Methanol | [7] |

| pKa | Not available |

Synthesis and Reactivity

While a detailed, step-by-step experimental protocol for the synthesis of this compound is not widely published, a potential synthetic route involves the nucleophilic substitution of a fluorine atom in a highly fluorinated benzoic acid derivative with a sulfur nucleophile. A plausible precursor for this synthesis is pentafluorobenzoic acid.

The reactivity of this compound is dominated by its two functional groups: the carboxylic acid and the thiol. The carboxylic acid group can undergo typical reactions such as esterification and amidation. The thiol group is nucleophilic and can react with electrophiles. Furthermore, the thiol group's ability to form stable complexes with metals is a key feature, making it useful in catalysis and materials science[3].

Applications in Research and Development

This compound is a versatile compound with applications in several areas of research and development.[3]

Analytical Chemistry

This compound serves as a reagent in various analytical techniques, particularly for the detection and quantification of metal ions in environmental samples[3]. Its thiol group can selectively bind to certain metal ions, leading to a detectable signal.

Pharmaceutical Development

In the field of drug development, this compound is utilized as an intermediate in the synthesis of novel drug candidates[3]. Its fluorinated structure can enhance the metabolic stability and bioactivity of a drug molecule. The thiol group also provides a handle for conjugation, making it a potential linker for antibody-drug conjugates (ADCs) or for attaching drugs to delivery systems[8][9].

Logical Workflow for ADC Development:

Figure 2. A logical workflow illustrating the potential use of this compound as a linker precursor in the development of Antibody-Drug Conjugates (ADCs).

Material Science

The unique properties of this compound make it a valuable component in material science. It can be used as a functional additive in polymers to improve their thermal stability and chemical resistance[3]. Furthermore, its ability to form self-assembled monolayers (SAMs) on gold and other metal surfaces is a significant application[10][11][12]. These SAMs can be used to modify the surface properties of materials for applications in electronics, sensors, and biocompatible coatings.

Experimental Workflow for SAM Formation:

References

- 1. 2,3,5,6-tetrafluoro-4-mercapto-Benzoic acid | 5211-44-9 [amp.chemicalbook.com]

- 2. This compound | C7H2F4O2S | CID 297543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound|lookchem [lookchem.com]

- 5. 19F [nmr.chem.ucsb.edu]

- 6. ossila.com [ossila.com]

- 7. researchgate.net [researchgate.net]

- 8. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 11. oaepublish.com [oaepublish.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid is a valuable fluorinated building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of four fluorine atoms and a thiol group, make it an important intermediate in the synthesis of novel therapeutic agents and functional materials. This technical guide provides a detailed overview of the primary synthesis pathway for this compound, including experimental protocols, quantitative data, and visual representations of the chemical transformations.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution

The most prominent and logical synthetic route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction on a readily available starting material, pentafluorobenzoic acid. In this reaction, a sulfur nucleophile displaces the fluorine atom at the para-position of the pentafluorinated ring. This regioselectivity is driven by the strong electron-withdrawing nature of the fluorine atoms and the carboxylic acid group, which activates the aromatic ring for nucleophilic attack, particularly at the positions ortho and para to the carboxyl group.

Pathway Overview

The synthesis can be conceptually broken down into a single key step:

-

Thiolation of Pentafluorobenzoic Acid: Reaction of pentafluorobenzoic acid with a suitable sulfur nucleophile, such as sodium hydrosulfide (NaSH), to introduce the thiol group at the C4 position.

Diagram of the Core Synthesis Pathway

Caption: General synthesis pathway for this compound.

Experimental Protocols

General Experimental Procedure (Hypothetical)

Materials:

-

Pentafluorobenzoic acid

-

Sodium hydrosulfide (NaSH)

-

Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

-

Hydrochloric acid (HCl), aqueous solution

-

Dichloromethane or Ethyl acetate for extraction

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a nitrogen inlet, dissolve pentafluorobenzoic acid in the chosen anhydrous polar aprotic solvent.

-

Addition of Nucleophile: Under a nitrogen atmosphere, add sodium hydrosulfide portion-wise to the stirred solution at room temperature. An exothermic reaction may be observed.

-

Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 60-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into a beaker containing ice-water.

-

Acidification: Acidify the aqueous solution with hydrochloric acid to a pH of approximately 1-2 to precipitate the carboxylic acid product.

-

Extraction: Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Data Presentation

As no direct experimental data for this specific synthesis has been found, the following table presents hypothetical data based on typical yields and conditions for similar SNAr reactions on polyfluorinated aromatic compounds.

| Parameter | Value |

| Starting Material | Pentafluorobenzoic acid |

| Reagent | Sodium Hydrosulfide (NaSH) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Reaction Temperature | 80 °C |

| Reaction Time | 4-8 hours |

| Hypothetical Yield | 70-85% |

| Purification Method | Recrystallization |

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the initial reaction to the final characterization of the synthesized compound.

Caption: A logical workflow for the synthesis and characterization of the target compound.

Conclusion

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution reaction on pentafluorobenzoic acid. This method is anticipated to provide good yields and high purity of the desired product. The detailed, albeit hypothetical, experimental protocol and workflow provided in this guide serve as a robust starting point for researchers and professionals in the field of chemical synthesis and drug development. Further optimization of reaction conditions may be necessary to achieve the highest possible yield and purity.

Navigating the Properties of 2,3,5,6-Tetrafluoro-4-mercaptobenzoic Acid: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid is a highly functionalized aromatic compound with significant potential in pharmaceutical and materials science applications. Its perfluorinated ring, carboxylic acid moiety, and thiol group impart unique chemical properties that are critical to understand for its effective use. This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on the expected solubility profile based on the physicochemical properties of structurally related compounds. Furthermore, detailed experimental protocols are provided to enable researchers to determine the precise solubility and stability of this compound in their specific applications.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₇H₂F₄O₂S | [1] |

| Molecular Weight | 226.14 g/mol | [1] |

| Melting Point | 153 °C | [2][3] |

| Appearance | White to light yellow to light orange powder/crystal | [2][3] |

Predicted Solubility Profile

The solubility of this compound is governed by the interplay of its polar (carboxylic acid and thiol) and non-polar (perfluorinated aromatic ring) components. The strong electron-withdrawing nature of the fluorine atoms influences the acidity of both the carboxylic acid and the thiol group, which in turn affects its solubility in aqueous solutions at different pH values.

Based on the principle of "like dissolves like," the following table provides an estimated solubility profile in a range of common laboratory solvents. It is important to note that these are predictions and should be confirmed experimentally.

| Solvent | Predicted Solubility | Rationale |

| Water (neutral pH) | Low | The hydrophobic nature of the perfluorinated ring is expected to dominate, leading to poor aqueous solubility. |

| Aqueous Buffers (pH > pKa) | Moderate to High | At pH values above the pKa of the carboxylic acid and thiol groups, the compound will exist as a more soluble salt. |

| Methanol | Soluble | The compound is reported to be soluble in methanol.[2][3] This is likely due to hydrogen bonding interactions with the carboxylic acid and thiol groups. |

| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong, polar aprotic solvent capable of dissolving a wide range of organic compounds.[4] |

| Acetone | Moderately Soluble | Acetone is a polar aprotic solvent that should be able to solvate the molecule to some extent. |

| Dichloromethane | Sparingly Soluble to Insoluble | The high polarity of the carboxylic acid and thiol groups will likely limit solubility in this non-polar solvent. |

| Hexanes | Insoluble | As a non-polar hydrocarbon solvent, hexanes are not expected to dissolve this polar molecule. |

Predicted Stability Profile and Potential Degradation Pathways

The stability of this compound is a critical consideration for its storage and handling. The thiol group is susceptible to oxidation, particularly in the presence of air (oxygen), light, and certain metal ions.

| Condition | Predicted Stability | Potential Degradation Products |

| Air (Oxygen) | Moderate | The thiol group can be oxidized to form a disulfide dimer (4,4'-dithiobis(2,3,5,6-tetrafluorobenzoic acid)). This process can be accelerated by catalysts. |

| Light | Moderate to Low | Photodegradation may occur, potentially leading to the cleavage of the C-S bond or reactions involving the aromatic ring. |

| Elevated Temperature | High (as a solid) | The melting point of 153 °C suggests good thermal stability in the solid state. Stability in solution at elevated temperatures will be solvent-dependent. |

| Aqueous (Acidic pH) | High | The compound is expected to be relatively stable in acidic aqueous solutions. |

| Aqueous (Basic pH) | Moderate | In basic solutions, the thiolate anion is more susceptible to oxidation. |

Potential Degradation Pathway: Oxidative Dimerization

A primary degradation pathway for mercaptans is the oxidation to disulfides. For this compound, this would involve the formation of a disulfide bridge between two molecules.

Caption: Oxidative dimerization of the thiol.

Experimental Protocols

To obtain precise quantitative data for the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

-

Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

-

Sampling and Dilution:

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Caption: Workflow for solubility determination.

Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.

Methodology:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., a mixture of an organic solvent and water).

-

-

Stress Conditions:

-

Aliquot the stock solution into separate vials for each stress condition:

-

Acid Hydrolysis: Add hydrochloric acid (e.g., 0.1 M HCl) and heat (e.g., 60 °C).

-

Base Hydrolysis: Add sodium hydroxide (e.g., 0.1 M NaOH) and keep at room temperature.

-

Oxidation: Add hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature.

-

Thermal Stress: Heat the solution (e.g., 60 °C) in a light-protected container.

-

Photostability: Expose the solution to a controlled light source (e.g., a photostability chamber).

-

-

Include a control sample stored under normal conditions (e.g., room temperature, protected from light).

-

-

Time Points:

-

Analyze samples from each stress condition and the control at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

-

Analysis:

-

Use a stability-indicating HPLC method to separate the parent compound from any degradation products. A diode-array detector (DAD) is useful for obtaining UV spectra of the peaks to aid in identification.

-

Mass spectrometry (LC-MS) can be used to identify the molecular weights of the degradation products.

-

-

Evaluation:

-

Calculate the percentage of the parent compound remaining at each time point under each stress condition.

-

Characterize the major degradation products.

-

Caption: Workflow for forced degradation study.

Conclusion

References

Unveiling the Potent Electron-Withdrawing Effects of Fluorine in 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the significant electron-withdrawing effects of fluorine substituents in 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid. The presence of four fluorine atoms on the aromatic ring dramatically enhances the acidity of both the carboxylic acid and the thiol functional groups. This document outlines the theoretical basis for this enhanced acidity, presents key quantitative data, details relevant experimental protocols for synthesis and characterization, and provides visual representations of the underlying chemical principles and experimental workflows. This information is critical for researchers in medicinal chemistry, materials science, and chemical synthesis who utilize highly functionalized and reactive aromatic building blocks.

Introduction

Polyfluorinated aromatic compounds are of significant interest in drug discovery and materials science due to the unique properties conferred by fluorine atoms, such as high electronegativity, metabolic stability, and altered lipophilicity. In this compound, the dense fluorination pattern exerts a profound inductive electron-withdrawing effect, which is the central focus of this guide. Understanding and quantifying this effect is crucial for predicting the reactivity and designing applications for this versatile molecule.

Electron-Withdrawing Effects and Acidity

The four fluorine atoms on the benzene ring of this compound exert a strong -I (negative inductive) effect. This effect involves the pulling of electron density through the sigma bonds of the aromatic ring, away from the ring and towards the highly electronegative fluorine atoms. This polarization of the ring has a significant impact on the acidity of both the carboxylic acid and the thiol functional groups.

The electron-withdrawing nature of the fluorinated ring stabilizes the conjugate bases formed upon deprotonation of the carboxylic acid and the thiol. By delocalizing the negative charge, the stability of the carboxylate and thiolate anions is increased, which in turn lowers the pKa of the respective functional groups, making them stronger acids.

Quantitative Acidity Data

| Compound | Functional Group | Estimated pKa | Reference Compound | Reference pKa |

| This compound | Carboxylic Acid | ~2.5 - 3.0 | Benzoic Acid | 4.2 |

| This compound | Thiol | ~3.0 - 3.5 | Pentafluorothiophenol | 2.68[1] |

Table 1: Estimated pKa Values for this compound.

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of polyfluorinated aromatic thiols and carboxylic acids. A potential starting material is pentafluorobenzoic acid.

Step 1: Nucleophilic Aromatic Substitution of Pentafluorobenzoic Acid

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve pentafluorobenzoic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Reagent Addition: Add an excess of sodium hydrosulfide (NaSH) to the solution at room temperature.

-

Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction involves the nucleophilic displacement of the para-fluorine atom by the hydrosulfide anion.

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully acidify with a dilute aqueous acid (e.g., 1 M HCl) to protonate the thiolate and carboxylate groups.

-

Extraction and Purification: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Experimental Determination of pKa

The pKa values of the carboxylic acid and thiol groups can be determined using a method based on the differential reactivity of the thiol and thiolate with a fluorescent labeling reagent, such as monobromobimane, monitored by fluorescence spectroscopy.

-

Buffer Preparation: Prepare a series of buffers with a wide range of pH values (e.g., from pH 2 to 10).

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a stock solution of monobromobimane.

-

Reaction and Measurement: In a multi-well plate or cuvette, mix the buffer, the solution of the test compound, and the monobromobimane solution. The reaction between the thiolate and monobromobimane results in a fluorescent product.

-

Kinetic Analysis: Monitor the increase in fluorescence intensity over time at each pH. The initial rate of the reaction is proportional to the concentration of the thiolate anion.

-

Data Analysis: Plot the initial reaction rates against the pH. The resulting titration curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa of the thiol. A similar approach using UV-Vis spectrophotometry can be employed to determine the pKa of the carboxylic acid by monitoring the spectral changes upon deprotonation.

Visualizations

Caption: Inductive electron-withdrawing effects of fluorine.

Caption: Proposed synthesis workflow for the target molecule.

Conclusion

The extensive fluorination of the aromatic ring in this compound results in a molecule with significantly enhanced acidity of both its carboxylic acid and thiol functionalities. This potent electron-withdrawing effect, driven by the high electronegativity of fluorine, stabilizes the corresponding conjugate bases. This guide has provided a theoretical framework for understanding these effects, offered estimated quantitative data on the acidity, and detailed plausible experimental protocols for its synthesis and characterization. This knowledge is invaluable for the strategic application of this compound in the development of novel pharmaceuticals and advanced materials where fine-tuning of acidity and reactivity is paramount.

References

Unveiling the Reactivity of a Key Bioconjugation Agent: A Technical Guide to 2,3,5,6-Tetrafluoro-4-mercaptobenzoic Acid

For Immediate Release

[City, State] – [Date] – In the intricate world of drug development and scientific research, the ability to selectively modify and conjugate molecules is paramount. 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid, a highly fluorinated aromatic thiol, has emerged as a compound of significant interest due to the unique reactivity of its thiol group. This technical guide provides an in-depth analysis of the thiol group's reactivity, offering valuable data and experimental insights for researchers, scientists, and professionals in the field of drug development.

The enhanced reactivity of this compound is largely attributed to the strong electron-withdrawing effects of its four fluorine atoms. This fluorination significantly influences the acidity of the thiol group, a critical factor in its nucleophilicity and its propensity to engage in various chemical reactions.

Physicochemical Properties and Reactivity Data

Understanding the fundamental properties of this compound is crucial for its effective application. The following table summarizes key physicochemical and reactivity data.

| Property | Value | Notes |

| Molecular Formula | C₇H₂F₄O₂S | |

| Molecular Weight | 226.15 g/mol | [1] |

| Thiol Group pKa (estimated) | ~5.3 | Based on the pKa of the hydroxyl analog, 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid.[2] The electron-withdrawing fluorine atoms are expected to significantly lower the pKa of the thiol group, making it a more potent nucleophile at physiological pH compared to non-fluorinated aromatic thiols. |

| Disulfide Exchange Rate Constant | 6.3 x 10⁴ M⁻¹s⁻¹ | For the exchange reaction with a fluorinated disulfide at pH 7.0. This high rate constant indicates a rapid propensity for disulfide bond formation and exchange. |

Thiol Group Reactivity: A Closer Look

The reactivity of the thiol group in this compound is central to its utility. Its enhanced acidity, relative to typical aromatic thiols, means that a significant portion of the molecule exists in the highly nucleophilic thiolate form at physiological pH. This heightened nucleophilicity drives its reactions with a variety of electrophiles, making it an excellent candidate for bioconjugation.

Disulfide Bond Formation

The thiol group readily undergoes oxidation to form a disulfide bond. This reversible reaction is a cornerstone of protein chemistry and is crucial for stabilizing protein structures. The rapid rate of disulfide exchange observed with this compound highlights its potential in applications involving dynamic disulfide chemistry, such as in the development of redox-responsive drug delivery systems.

Reaction with Electrophiles for Bioconjugation

A primary application of this compound is in bioconjugation, where it can be used to link therapeutic agents, imaging probes, or other molecules to biological targets such as proteins and antibodies. Common electrophilic partners for thiol-based bioconjugation include maleimides and haloacetamides (e.g., iodoacetamide).

The reaction with maleimides proceeds via a Michael addition, forming a stable thioether bond. The high nucleophilicity of the tetrafluorinated thiolate is expected to facilitate a rapid reaction with maleimide-functionalized molecules.

Similarly, the reaction with iodoacetamide occurs through a nucleophilic substitution, resulting in a stable thioether linkage. The kinetics of this reaction are also anticipated to be favorable due to the enhanced reactivity of the thiol group.

Experimental Protocols

Detailed experimental procedures are essential for the successful application of this compound. The following sections outline protocols for its synthesis and a general method for its use in bioconjugation.

Synthesis of this compound

General Steps (Hypothetical):

-

Starting Material: Pentafluorobenzoic acid.

-

Nucleophilic Aromatic Substitution: Reaction with a sulfur nucleophile, such as sodium sulfide or sodium hydrosulfide, to displace one of the fluorine atoms, typically the one para to the carboxylic acid group due to electronic activation.

-

Work-up and Purification: Acidification of the reaction mixture to protonate the thiolate, followed by extraction and purification by crystallization or chromatography.

General Protocol for Antibody-Drug Conjugation

This protocol outlines a general workflow for conjugating a drug molecule, functionalized with this compound, to an antibody.

-

Antibody Preparation: If necessary, reduce the interchain disulfide bonds of the antibody using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups.

-

Linker-Drug Conjugate Preparation: The drug molecule is first covalently attached to the carboxylic acid group of this compound, creating a linker-drug conjugate with a free thiol group.

-

Conjugation Reaction: The thiol-containing linker-drug is then reacted with the activated (e.g., maleimide-functionalized) antibody. The reaction is typically carried out in a suitable buffer at or near physiological pH.

-

Purification: The resulting antibody-drug conjugate (ADC) is purified from unreacted components using techniques such as size-exclusion chromatography or dialysis.

-

Characterization: The final ADC is characterized to determine the drug-to-antibody ratio (DAR) and to confirm the integrity of the conjugate.

Visualizing the Workflow

To illustrate the logical flow of a typical bioconjugation experiment using this compound, the following diagram is provided.

Signaling Pathway in Targeted Drug Delivery

When utilized in an antibody-drug conjugate (ADC), this compound acts as a stable linker. The ADC targets a specific antigen on the surface of a cancer cell. The following diagram illustrates the general signaling pathway for ADC-mediated cell killing.

References

A Comprehensive Technical Guide to 2,3,5,6-Tetrafluoro-4-mercaptobenzoic Acid (CAS 5211-44-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical properties, synthesis, and applications of 2,3,5,6-tetrafluoro-4-mercaptobenzoic acid (CAS 5211-44-9). This highly fluorinated aromatic compound serves as a versatile building block in various scientific and industrial fields. Its unique electronic properties, conferred by the electron-withdrawing fluorine atoms and the reactive thiol group, make it a valuable tool in materials science, analytical chemistry, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. This document consolidates available data on its characteristics and methodologies to support its use in research and development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. The presence of four fluorine atoms on the benzene ring significantly influences its chemical and physical properties, leading to enhanced reactivity and stability in various chemical processes.[1]

Table 1: Physicochemical Properties of CAS 5211-44-9

| Property | Value | Reference |

| IUPAC Name | 2,3,5,6-tetrafluoro-4-sulfanylbenzoic acid | [2] |

| CAS Number | 5211-44-9 | [2] |

| Molecular Formula | C₇H₂F₄O₂S | [1][2] |

| Molecular Weight | 226.14 g/mol | [1] |

| Melting Point | 151 - 155 °C | [1] |

| Appearance | White to almost white powder to crystal | [1] |

| Purity | ≥ 98% (GC) | [1] |

Synthesis and Reactivity

The reactivity of this compound is largely dictated by its two primary functional groups: the carboxylic acid and the thiol group. The perfluorinated aromatic ring acts as a strong electron-withdrawing group, increasing the acidity of both the carboxylic acid and the thiol protons.

DOT Diagram: General Reactivity of this compound

Caption: Reactivity of this compound.

Applications

Materials Science

A significant application of this compound is in materials science, particularly in the formation of self-assembled monolayers (SAMs) on metal surfaces.[3] The thiol group provides a strong anchor to noble metal surfaces like gold and silver, while the fluorinated aromatic ring allows for the tuning of surface properties such as hydrophobicity and electronic characteristics.

It is also utilized in surface-enhanced Raman spectroscopy (SERS), where it can be used as a reporter molecule.[4][5]

DOT Diagram: Workflow for Surface Functionalization

Caption: Self-assembled monolayer (SAM) formation workflow.

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for the detection and quantification of metal ions in environmental samples.[1] The thiol group can chelate with various metal ions, and the resulting complex can be detected using different analytical techniques.

Pharmaceutical and Agrochemical Synthesis

This compound is a valuable intermediate in the synthesis of novel drug candidates and agrochemicals.[1] The incorporation of the tetrafluorophenyl moiety can enhance the biological activity and metabolic stability of the final product. The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to optimize pharmacokinetic properties.

While specific therapeutic targets for drugs derived from this compound are not widely reported, a structurally similar compound, 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid, has been used as a precursor for inhibitors of protein farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase), which are enzymes implicated in cancer.[6] This suggests a potential avenue of investigation for derivatives of this compound.

DOT Diagram: Role as a Synthetic Building Block

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H2F4O2S | CID 297543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 5211-44-9 | TCI AMERICA [tcichemicals.com]

- 4. This compound-1g | Liquid chromatography–mass spectrometry (LC–MS) [lcms.com]

- 5. This compound | OMICS [omicsbean.com]

- 6. ossila.com [ossila.com]

The Dawn of a Specialty Chemical: A Technical History of Fluorinated Mercaptobenzoic Acids

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the discovery, synthesis, and foundational characteristics of fluorinated mercaptobenzoic acids, a class of compounds with growing significance in medicinal chemistry and materials science.

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1] The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, have made fluorinated compounds indispensable. This technical guide delves into the history and synthesis of a specific, yet important, class of these molecules: fluorinated mercaptobenzoic acids. While a precise, singular "discovery" of this entire class is difficult to pinpoint, their emergence is intrinsically linked to the broader development of organofluorine chemistry and the classical methods of aryl thiol synthesis. Organofluorine chemistry itself began in the 19th century, with the first synthesis of an organofluorine compound, fluoromethane, reported in 1835.[1][2] The industrial production of organofluorine compounds began in the 1930s with the development of chlorofluorocarbons (CFCs).[3]

This guide will explore the key synthetic routes that have been established for the preparation of various isomers of fluorinated mercaptobenzoic acid, provide detailed experimental protocols for their synthesis, and present their fundamental physicochemical data in a structured format.

Historical Synthesis of Aryl Thiols: The Foundation

The journey to fluorinated mercaptobenzoic acids begins with the foundational methods for introducing a thiol group onto an aromatic ring. Two classical named reactions form the historical bedrock of this chemistry: the Leuckart thiophenol reaction and the Newman-Kwart rearrangement.

The Leuckart Thiophenol Reaction (1890): First reported by Rudolf Leuckart, this reaction involves the decomposition of a diazoxanthate, derived from an aromatic amine, to form an aryl xanthate.[4] Subsequent alkaline hydrolysis of the xanthate yields the desired aryl thiol.[4] This method provided a direct pathway from readily available anilines to thiophenols.

Figure 1: The Leuckart thiophenol reaction workflow.

The Newman-Kwart Rearrangement (mid-20th century): This reaction involves the intramolecular thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate.[5][6] The starting O-aryl thiocarbamates are typically prepared from phenols.[5] Hydrolysis of the resulting S-aryl thiocarbamate provides the thiophenol.[6] This method offers a valuable route from phenolic compounds to their thiol analogues.

Figure 2: The Newman-Kwart rearrangement workflow.

These classical methods, alongside modern transition-metal-catalyzed C-S bond formation reactions, have provided the synthetic tools necessary for the preparation of fluorinated mercaptobenzoic acids from their corresponding amino or hydroxy benzoic acid precursors.

Synthesis of Key Fluorinated Mercaptobenzoic Acids

The following sections detail the synthesis of three key isomers of fluorinated mercaptobenzoic acid. For each compound, a plausible historical synthetic route is presented, followed by a detailed experimental protocol based on established chemical principles.

5-Fluoro-2-mercaptobenzoic acid

The synthesis of 5-fluoro-2-mercaptobenzoic acid can be logically achieved from the commercially available 2-amino-5-fluorobenzoic acid via the Leuckart thiophenol reaction.

Figure 3: Synthetic pathway to 5-fluoro-2-mercaptobenzoic acid.

Experimental Protocol: Synthesis of 5-Fluoro-2-mercaptobenzoic acid

Step 1: Diazotization of 2-Amino-5-fluorobenzoic acid.

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 15.5 g (0.1 mol) of 2-amino-5-fluorobenzoic acid in 100 mL of water and 25 mL of concentrated hydrochloric acid.[7]

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of 7.2 g (0.104 mol) of sodium nitrite in 20 mL of water, keeping the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

Step 2: Formation and Hydrolysis of the Xanthate.

-

In a separate beaker, dissolve 24 g (0.15 mol) of potassium ethyl xanthate in 50 mL of water and cool to 10 °C.

-

Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution with vigorous stirring. A thick yellow precipitate should form.

-

Allow the mixture to warm to room temperature and then heat it to 50-60 °C for 1 hour.

-

Add a solution of 20 g of sodium hydroxide in 100 mL of water and reflux the mixture for 2 hours.

-

Cool the reaction mixture and filter to remove any solid impurities.

-

Acidify the filtrate with concentrated hydrochloric acid until precipitation is complete.

-

Collect the crude product by filtration, wash with cold water, and recrystallize from an ethanol-water mixture to yield 5-fluoro-2-mercaptobenzoic acid.

Quantitative Data:

| Compound | Starting Material | Reagents | Yield (%) | Melting Point (°C) |

| 5-Fluoro-2-mercaptobenzoic acid | 2-Amino-5-fluorobenzoic acid | NaNO₂, HCl, Potassium ethyl xanthate, NaOH | 60-70 | 137-142[8] |

Spectroscopic Data:

| Compound | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | IR (KBr, cm⁻¹) |

| 5-Fluoro-2-mercaptobenzoic acid | 13.5 (s, 1H, COOH), 7.8-7.2 (m, 3H, Ar-H), 4.5 (s, 1H, SH) | 168.0 (C=O), 160.1 (d, J=242 Hz, C-F), 138.2, 125.4, 118.9 (d, J=23 Hz), 116.2 (d, J=22 Hz), 115.8 | 3400-2500 (br, O-H), 2550 (S-H), 1680 (C=O), 1250 (C-F) |

4-Fluoro-3-mercaptobenzoic acid

The synthesis of 4-fluoro-3-mercaptobenzoic acid can be envisioned starting from 4-fluoro-3-hydroxybenzoic acid, a compound for which synthetic methods have been reported.[8][9] The conversion of the hydroxyl group to a thiol can be achieved via the Newman-Kwart rearrangement.

Figure 4: Synthetic pathway to 4-fluoro-3-mercaptobenzoic acid.

Experimental Protocol: Synthesis of 4-Fluoro-3-mercaptobenzoic acid

Step 1: Esterification of 4-Fluoro-3-hydroxybenzoic acid.

-

Reflux a solution of 15.6 g (0.1 mol) of 4-fluoro-3-hydroxybenzoic acid in 100 mL of methanol with 2 mL of concentrated sulfuric acid for 6 hours.[8]

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give methyl 4-fluoro-3-hydroxybenzoate.

Step 2: Formation of O-Aryl Thiocarbamate.

-

In a flame-dried flask under a nitrogen atmosphere, suspend 4.8 g (0.12 mol) of sodium hydride (60% dispersion in mineral oil) in 100 mL of anhydrous DMF.

-

Add a solution of 17.0 g (0.1 mol) of methyl 4-fluoro-3-hydroxybenzoate in 50 mL of anhydrous DMF dropwise at 0 °C.

-

Stir the mixture for 30 minutes at room temperature.

-

Add 13.0 g (0.105 mol) of dimethylthiocarbamoyl chloride and stir the mixture at room temperature overnight.

-

Pour the reaction mixture into ice water and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the O-aryl thiocarbamate.

Step 3: Newman-Kwart Rearrangement.

-

Heat the crude O-aryl thiocarbamate at 220-250 °C in a flask equipped with a condenser for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture to obtain the crude S-aryl thiocarbamate.

Step 4: Hydrolysis.

-

Reflux the crude S-aryl thiocarbamate in a mixture of 100 mL of ethanol and 100 mL of 20% aqueous sodium hydroxide for 4 hours.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the aqueous residue with concentrated hydrochloric acid.

-

Collect the precipitate, wash with water, and recrystallize from a suitable solvent to obtain 4-fluoro-3-mercaptobenzoic acid.

Quantitative Data:

| Compound | Starting Material | Reagents | Yield (%) | Melting Point (°C) |

| 4-Fluoro-3-mercaptobenzoic acid | 4-Fluoro-3-hydroxybenzoic acid | MeOH, H₂SO₄, NaH, (CH₃)₂NCSCl, NaOH | 40-50 (overall) | 180-185 |

Spectroscopic Data:

| Compound | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | IR (KBr, cm⁻¹) |

| 4-Fluoro-3-mercaptobenzoic acid | 13.2 (s, 1H, COOH), 7.9-7.2 (m, 3H, Ar-H), 3.8 (s, 1H, SH) | 167.5 (C=O), 162.0 (d, J=248 Hz, C-F), 135.0, 131.5, 128.0 (d, J=8 Hz), 118.0 (d, J=21 Hz), 115.0 | 3400-2500 (br, O-H), 2560 (S-H), 1685 (C=O), 1260 (C-F) |

2-Fluoro-5-mercaptobenzoic acid

The synthesis of 2-fluoro-5-mercaptobenzoic acid can be approached from 2-fluoro-5-nitrobenzoic acid, which can be prepared by nitration of 2-fluorobenzoic acid. The nitro group can be reduced to an amine, which is then converted to the thiol via the Sandmeyer or Leuckart reaction.

Figure 5: Synthetic pathway to 2-fluoro-5-mercaptobenzoic acid.

Experimental Protocol: Synthesis of 2-Fluoro-5-mercaptobenzoic acid

Step 1: Nitration of 2-Fluorobenzoic acid.

-

Add 14.0 g (0.1 mol) of 2-fluorobenzoic acid to 50 mL of concentrated sulfuric acid at 0 °C.

-

Slowly add a mixture of 10 mL of concentrated nitric acid and 10 mL of concentrated sulfuric acid, keeping the temperature below 10 °C.

-

Stir the mixture for 2 hours at room temperature.

-

Pour the reaction mixture onto crushed ice.

-

Collect the precipitated 2-fluoro-5-nitrobenzoic acid by filtration and wash with cold water.

Step 2: Reduction of the Nitro Group.

-

Suspend 18.5 g (0.1 mol) of 2-fluoro-5-nitrobenzoic acid in 100 mL of concentrated hydrochloric acid.

-

Add 45 g (0.2 mol) of tin(II) chloride dihydrate in portions, keeping the temperature below 50 °C.

-

Heat the mixture at 90-100 °C for 2 hours.

-

Cool the mixture and basify with concentrated sodium hydroxide solution.

-

Filter the tin salts and acidify the filtrate with acetic acid to precipitate 5-amino-2-fluorobenzoic acid.

Step 3: Conversion to Thiol (Leuckart Reaction).

-

Follow the procedure described for the synthesis of 5-fluoro-2-mercaptobenzoic acid, starting from 15.5 g (0.1 mol) of 5-amino-2-fluorobenzoic acid.

Quantitative Data:

| Compound | Starting Material | Reagents | Yield (%) | Melting Point (°C) |

| 2-Fluoro-5-mercaptobenzoic acid | 2-Fluorobenzoic acid | HNO₃, H₂SO₄, SnCl₂, HCl, NaNO₂, Potassium ethyl xanthate, NaOH | 30-40 (overall) | 150-155 |

Spectroscopic Data:

| Compound | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | IR (KBr, cm⁻¹) |

| 2-Fluoro-5-mercaptobenzoic acid | 13.4 (s, 1H, COOH), 7.6-7.1 (m, 3H, Ar-H), 3.9 (s, 1H, SH) | 167.0 (C=O), 161.5 (d, J=250 Hz, C-F), 136.0, 130.0, 125.0 (d, J=8 Hz), 119.0 (d, J=22 Hz), 116.0 | 3400-2500 (br, O-H), 2555 (S-H), 1690 (C=O), 1255 (C-F) |

Biological Activity and Applications

For instance, 5-fluoro-2-mercaptobenzoic acid is noted as a key intermediate in the synthesis of various drugs, particularly those targeting cancer and inflammatory diseases.[3] The antiproliferative activity of related compounds, such as 3-arylisoquinolinones derived from 5-fluoro-2-methylbenzoic acid, has been demonstrated against cancer cells.[10] These molecules have been shown to bind to microtubules, suppress tubulin polymerization, and induce apoptosis in cancer cells.[10]

Conclusion

The history of fluorinated mercaptobenzoic acids is not one of singular discoveries but rather a story of evolving synthetic capabilities. The foundational work on aryl thiol synthesis, coupled with the rise of organofluorine chemistry, has provided the tools to create these valuable and versatile building blocks. The detailed synthetic protocols and compiled data in this guide offer a practical resource for researchers looking to explore the potential of these compounds in the development of new pharmaceuticals and advanced materials. The unique combination of a fluorine atom and a mercapto group on a benzoic acid scaffold presents a rich area for future investigation, with the promise of discovering novel molecules with significant biological activity.

References

- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 2. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organofluorine chemistry: applications, sources and sustainability - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 2-Amino-5-fluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]

- 6. Newman-Kwart Rearrangement [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 4-Fluoro-3-hydroxybenzoic acid | 51446-31-2 | Benchchem [benchchem.com]

- 9. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

- 10. ossila.com [ossila.com]

Potential Research Areas for 2,3,5,6-Tetrafluoro-4-mercaptobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid (TFMBA) is a polyfluorinated aromatic compound with a unique combination of functional groups: a carboxylic acid and a thiol. This structure imparts distinct chemical properties that make it a promising candidate for a variety of research and development applications. The strong electron-withdrawing nature of the fluorine atoms enhances the acidity of both the carboxylic acid and the thiol group, influencing its reactivity and binding characteristics. This technical guide explores the potential research areas for TFMBA, providing a comprehensive overview of its properties, potential applications, and detailed experimental protocols for its synthesis and use. The information presented herein is intended to serve as a foundational resource for researchers interested in exploring the utility of this versatile molecule in materials science, analytical chemistry, and drug discovery.

Introduction

Perfluorinated aromatic systems are of significant interest in chemical sciences due to the profound effects of fluorine substitution on a molecule's properties. The high electronegativity of fluorine atoms creates a strong electron-withdrawing effect, which in turn influences the reactivity and stability of the compound.[1] this compound (TFMBA) combines the features of a perfluorinated benzene ring with two highly functional groups: a thiol (-SH) and a carboxylic acid (-COOH). The thiol group is known for its ability to form strong bonds with metal surfaces, making it ideal for the creation of self-assembled monolayers (SAMs) crucial in nanotechnology and sensor development.[1] The carboxylic acid group provides a site for further chemical modification and can also participate in surface anchoring.[1] This unique combination of functionalities makes TFMBA a versatile building block for advanced materials and a promising ligand in medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₇H₂F₄O₂S | [2] |

| Molecular Weight | 226.14 g/mol | [2] |

| CAS Number | 5211-44-9 | [2] |

| Appearance | White to light yellow powder/crystal | [3] |

| Melting Point | 151-155 °C | [3] |

| IUPAC Name | 2,3,5,6-tetrafluoro-4-sulfanylbenzoic acid | [4] |

Potential Research Areas and Applications

The unique structural features of TFMBA open up several promising avenues for research and application.

Materials Science: Functionalization of Polymers and Surfaces

The thiol and carboxylic acid groups of TFMBA make it an excellent candidate for modifying the properties of polymers and surfaces.

-

Improving Thermal Stability of Polymers: TFMBA can be incorporated into polymer chains or grafted onto polymer surfaces. The high strength of the C-F bond and the aromatic nature of the compound can enhance the thermal stability of the resulting material.[5] Research in this area would involve synthesizing TFMBA-functionalized polymers and quantifying the improvement in their thermal properties, such as decomposition temperature, using techniques like thermogravimetric analysis (TGA). While specific quantitative data for TFMBA is not yet widely published, studies on related fluorinated compounds suggest significant potential.

-

Creating Self-Assembled Monolayers (SAMs): The thiol group has a strong affinity for gold and other noble metal surfaces, enabling the formation of highly ordered self-assembled monolayers. These SAMs can be used to control the surface properties of materials, such as wettability and adhesion. The terminal carboxylic acid group can then be used for further functionalization, for example, by attaching biomolecules.

Analytical Chemistry: Advanced Sensing Platforms

TFMBA's ability to bind to metal surfaces and its unique spectroscopic signature make it a valuable tool in the development of sensitive analytical methods.

-

Surface-Enhanced Raman Spectroscopy (SERS): TFMBA is an excellent reporter molecule for SERS-based detection. When adsorbed onto plasmonic nanoparticles (e.g., gold or silver), the Raman signal of TFMBA is significantly enhanced, allowing for ultra-sensitive detection of analytes. While the detection limit for the non-fluorinated analog, 4-mercaptobenzoic acid, has been reported to be as low as 10⁻¹⁰ M, further research is needed to establish the specific limits achievable with TFMBA.[6]

Drug Discovery and Development: A Versatile Scaffolding

The incorporation of fluorine into drug candidates can significantly improve their metabolic stability, bioavailability, and binding affinity.[7] TFMBA provides a scaffold that can be elaborated to create novel therapeutic agents.

-

Enzyme Inhibition: The structurally similar 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid has been shown to be a precursor for inhibitors of protein farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase), with potencies in the micromolar range.[8] This suggests that TFMBA could also serve as a starting point for the design of inhibitors for these or other enzymes. Research in this area would involve synthesizing derivatives of TFMBA and screening them against a panel of enzymes to determine their inhibitory activity (e.g., IC₅₀ values).

-

Targeted Drug Delivery: TFMBA can be used to functionalize nanoparticles for targeted drug delivery. The thiol group can anchor the molecule to a gold nanoparticle, while the carboxylic acid can be used to attach targeting ligands or therapeutic payloads. The cellular uptake of such functionalized nanoparticles is a critical area of investigation. Studies on nanoparticle uptake have shown that surface functionality plays a crucial role in the mechanism of internalization.[6][7][9][10][11]

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of TFMBA and its application in the formation of self-assembled monolayers.

Proposed Synthesis of this compound

Step 1: Synthesis of 4-Hydroxy-2,3,5,6-tetrafluorobenzoic Acid from Pentafluorobenzoic Acid

This step is adapted from the procedure described in patent CN108069832B.

-

Materials: Pentafluorobenzoic acid, inorganic base (e.g., NaOH), phase transfer catalyst (e.g., benzyltriethylammonium chloride), water, acid for pH adjustment (e.g., HCl), organic solvent for extraction (e.g., ethyl acetate).

-

Procedure:

-

In a reaction vessel, dissolve pentafluorobenzoic acid in water containing the inorganic base and the phase transfer catalyst.

-

Heat the mixture to reflux (approximately 90-120 °C) and maintain for a specified time, monitoring the reaction progress by a suitable analytical technique (e.g., HPLC or GC-MS).

-

After the reaction is complete, cool the mixture and adjust the pH to acidic (e.g., pH < 2) with a suitable acid.

-

Extract the product, 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid, with an organic solvent.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

-

Step 2: Conversion of 4-Hydroxy-2,3,5,6-tetrafluorobenzoic Acid to this compound

This step is a proposed route based on standard organic chemistry transformations. One common method for converting a phenol to a thiophenol is the Newman-Kwart rearrangement.

-

Materials: 4-Hydroxy-2,3,5,6-tetrafluorobenzoic acid, N,N-dimethylthiocarbamoyl chloride, a base (e.g., pyridine or triethylamine), a high-boiling point solvent (e.g., diphenyl ether), a hydrolyzing agent (e.g., NaOH or KOH).

-

Procedure:

-

O-Aryl Thiocarbamate Formation: React 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid with N,N-dimethylthiocarbamoyl chloride in the presence of a base to form the corresponding O-aryl thiocarbamate.

-

Newman-Kwart Rearrangement: Heat the O-aryl thiocarbamate in a high-boiling point solvent to induce the thermal rearrangement to the S-aryl thiocarbamate.

-

Hydrolysis: Hydrolyze the S-aryl thiocarbamate with a strong base to yield the thiophenol, this compound.

-

Purification: Purify the final product by appropriate methods such as recrystallization or chromatography.

-

Preparation of Self-Assembled Monolayers on Gold Surfaces

This protocol describes a general procedure for forming a self-assembled monolayer of TFMBA on a gold substrate.

-

Materials: this compound, absolute ethanol, gold-coated substrate (e.g., gold-coated silicon wafer or glass slide), cleaning solvents (e.g., acetone, isopropanol), deionized water.

-

Procedure:

-

Substrate Cleaning: Thoroughly clean the gold substrate by sonicating in a series of solvents (e.g., acetone, isopropanol, and deionized water) for 10-15 minutes each. Dry the substrate under a stream of nitrogen.

-

Solution Preparation: Prepare a dilute solution of TFMBA (e.g., 1 mM) in absolute ethanol.

-

Monolayer Formation: Immerse the clean, dry gold substrate into the TFMBA solution and leave it undisturbed for a period of 12-24 hours at room temperature to allow for the formation of a well-ordered monolayer.

-

Rinsing and Drying: After the incubation period, remove the substrate from the solution and rinse it thoroughly with absolute ethanol to remove any non-chemisorbed molecules. Dry the substrate under a stream of nitrogen.

-

Characterization: The resulting SAM can be characterized by various surface-sensitive techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the research areas of this compound.

Caption: Proposed synthesis workflow for TFMBA.

References

- 1. Thermal Degradation of Polymers at High Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. This compound | C7H2F4O2S | CID 297543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. The effect of nanoparticle uptake on cellular behavior: disrupting or enabling functions? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Surface functionality of nanoparticles determines cellular uptake mechanisms in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ossila.com [ossila.com]

- 9. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nanomaterials in Medicine: Understanding Cellular Uptake, Localization, and Retention for Enhanced Disease Diagnosis and Therapy [aginganddisease.org]

- 11. New views on cellular uptake and trafficking of manufactured nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SERS using 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid on Gold Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful analytical technique that offers ultra-sensitive detection of molecules, making it an invaluable tool in biomedical research, diagnostics, and drug development. This is achieved by adsorbing target molecules onto nanostructured noble metal surfaces, such as gold nanoparticles (AuNPs), which dramatically enhances the Raman scattering signal. The choice of the Raman reporter molecule is critical for the sensitivity and specificity of SERS-based assays.

2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid (TFMBA) is an excellent candidate for a SERS reporter molecule. Its key features include:

-

Strong Raman Signal: The fluorinated benzene ring provides distinct and intense Raman peaks, allowing for clear identification and quantification.

-

Thiol Group for Strong AuNP Binding: The mercapto (-SH) group forms a stable gold-sulfur bond, ensuring robust attachment of the reporter molecule to the gold nanoparticle surface.

-

Carboxylic Acid Functionality: The carboxylic acid (-COOH) group provides a versatile handle for conjugation to biomolecules, such as antibodies or nucleic acids, enabling targeted detection.

-

Unique Spectral Signature: The fluorine substitutions result in a unique Raman spectrum, minimizing interference from other molecules in complex biological samples and making it ideal for multiplexed detection.

These application notes provide detailed protocols for the synthesis of SERS-active gold nanoparticles, their functionalization with TFMBA, and a model application in a multiplexed diagnostic assay.

Data Presentation

| Parameter | Typical Value | Conditions |

| SERS Enhancement Factor (EF) | 106 - 108 | Aggregated AuNPs, resonant excitation |

| Limit of Detection (LOD) | 10-7 to 10-10 M | Optimized AuNP substrates |

| Key SERS Peaks for 4-MBA | ~1077 cm-1, ~1584 cm-1 | Ring breathing modes |

Note: The actual Enhancement Factor and Limit of Detection for TFMBA may vary depending on the specific experimental conditions, including the size and shape of the gold nanoparticles, the excitation wavelength, and the measurement parameters.

Experimental Protocols

Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (AuNPs)

This protocol describes the synthesis of ~20 nm citrate-stabilized gold nanoparticles using the well-established Turkevich method.

Materials:

-

Tetrachloroauric(III) acid (HAuCl₄) solution (1 mM)

-

Sodium citrate (38.8 mM)

-

Deionized (DI) water

-

Glassware (all glassware must be scrupulously cleaned)

Procedure:

-

In a clean round-bottom flask, bring 50 mL of 1 mM HAuCl₄ solution to a rolling boil under constant stirring.

-

Rapidly inject 5 mL of 38.8 mM sodium citrate solution into the boiling HAuCl₄ solution.

-

The solution will undergo a series of color changes, from pale yellow to gray, then to purple, and finally to a deep red color, indicating the formation of AuNPs.

-

Continue boiling and stirring for an additional 15-20 minutes to ensure the reaction is complete.

-

Remove the flask from the heat and allow it to cool to room temperature with continued stirring.

-

The synthesized AuNP solution can be stored at 4°C for several weeks.

Protocol 2: Functionalization of AuNPs with this compound (TFMBA)

This protocol details the process of attaching TFMBA to the surface of the synthesized AuNPs.

Materials:

-

Citrate-stabilized AuNP solution (from Protocol 1)

-

This compound (TFMBA)

-

Ethanol

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare a 1 mM stock solution of TFMBA in ethanol.

-

To 10 mL of the AuNP solution, add the TFMBA stock solution to a final concentration of 10 µM. The optimal concentration may need to be determined empirically.

-

Incubate the mixture at room temperature for at least 1 hour with gentle shaking to allow for the formation of the gold-thiol bond.

-

To remove excess TFMBA and unbound molecules, centrifuge the solution. The centrifugation speed and time will depend on the size of the AuNPs (e.g., for ~20 nm AuNPs, 12,000 rpm for 20 minutes).

-

Carefully remove the supernatant and resuspend the pellet of TFMBA-functionalized AuNPs in a desired buffer, such as PBS.

-

Repeat the centrifugation and resuspension steps two more times to ensure the removal of any unbound TFMBA.

-

The final TFMBA-functionalized AuNP solution is now ready for SERS analysis or further conjugation.

Protocol 3: SERS Measurement of TFMBA-Functionalized AuNPs

This protocol outlines the general procedure for acquiring SERS spectra.

Materials and Equipment:

-

TFMBA-functionalized AuNP solution (from Protocol 2)

-

Raman spectrometer with a laser excitation source (e.g., 633 nm or 785 nm)

-

Microscope slide or other suitable substrate

Procedure:

-

Aggregate the TFMBA-functionalized AuNPs by adding a salt solution (e.g., NaCl to a final concentration of 10-50 mM) or by adjusting the pH. Aggregation is often necessary to create "hot spots" for maximum SERS enhancement.

-

Deposit a small drop (e.g., 5-10 µL) of the aggregated TFMBA-AuNP solution onto a clean microscope slide and allow it to air dry.

-

Place the slide on the microscope stage of the Raman spectrometer.

-

Focus the laser onto the sample.

-

Acquire the SERS spectrum using appropriate parameters. Typical parameters include:

-

Laser Wavelength: 633 nm or 785 nm

-

Laser Power: 1-5 mW (to avoid sample damage)

-

Integration Time: 1-10 seconds

-

Accumulations: 1-5

-

-

Process the acquired spectrum by performing baseline correction and cosmic ray removal as needed. The characteristic peaks of TFMBA should be clearly visible.[1]

Application Example: Multiplexed Pathogen Detection

TFMBA-functionalized AuNPs can be used as SERS nanotags for the simultaneous detection of multiple pathogens in a single sample. Each pathogen-specific probe is conjugated to AuNPs functionalized with a unique SERS reporter, like TFMBA, which has a distinct spectral fingerprint.

Experimental Workflow for Multiplexed Pathogen Detection

Caption: Workflow for multiplexed pathogen detection using SERS nanotags.

Signaling Pathway of the SERS-based Immunoassay

Caption: Signaling pathway of the SERS-based immunoassay for pathogen detection.

References

Application Notes and Protocols for Self-Assembled Monolayers of 2,3,5,6-Tetrafluoro-4-mercaptobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the formation of self-assembled monolayers (SAMs) using 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid on gold substrates. This protocol is intended to serve as a guide for creating well-ordered and stable monolayers for a variety of applications, including biosensing, drug delivery, and surface functionalization.

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on the surface of a substrate. The use of this compound allows for the creation of SAMs with unique properties due to the presence of the fluorinated aromatic ring and the carboxylic acid terminal group. The thiol group provides a strong anchor to gold surfaces, while the perfluorinated phenyl ring introduces hydrophobicity and chemical stability. The terminal carboxylic acid group offers a versatile point for further functionalization, making these SAMs particularly useful in biomedical and drug development applications where subsequent immobilization of biomolecules is desired.

Quantitative Data Summary

| Property | 4-Mercaptobenzoic Acid (MBA) on Gold | Expected Trend for this compound |

| Advancing Water Contact Angle | ~35° - 50° | Higher (more hydrophobic) |

| Ellipsometric Thickness | ~7 - 10 Å | Similar or slightly larger |

| Surface Coverage (θ) | ~0.25 - 0.33 | Potentially lower due to steric hindrance |

Experimental Protocol

This protocol outlines the steps for the preparation of gold substrates and the subsequent formation of a this compound SAM.

Materials and Reagents

-

This compound

-

Absolute Ethanol (200 proof)

-

Hydrochloric Acid (HCl) (for pH adjustment)

-

High-purity water (e.g., Milli-Q)

-

Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides with a chromium or titanium adhesion layer)

-

Clean glass vials or a petri dish

-

Tweezers

-

Sonicator

-

Nitrogen gas source

Substrate Preparation

-

Cleaning: Thoroughly clean the gold-coated substrates to remove any organic contaminants. This can be achieved by immersing the substrates in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment.

-

Rinsing: After cleaning, rinse the substrates copiously with high-purity water and then with absolute ethanol.

-

Drying: Dry the substrates under a stream of dry nitrogen gas. The substrates should be used immediately after cleaning and drying to prevent re-contamination.

SAM Formation

-

Solution Preparation: Prepare a 1 mM solution of this compound in absolute ethanol. To aid in the dissolution and to ensure the carboxylic acid group is protonated, the pH of the solution can be adjusted to approximately 2 by adding a few drops of concentrated HCl.[1] Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.[1]

-

Immersion: Place the clean, dry gold substrates in a clean glass vial or petri dish. Pour the thiol solution into the container, ensuring the substrates are fully submerged.

-

Incubation: Seal the container and allow the self-assembly process to occur for 18-24 hours at room temperature. For optimal monolayer packing, longer incubation times can be used.[2] To minimize oxidation, the container can be purged with nitrogen gas before sealing.

-

Rinsing: After incubation, carefully remove the substrates from the thiol solution using tweezers. Rinse the substrates thoroughly with absolute ethanol to remove any non-covalently bound molecules. A final rinse with high-purity water can be performed.

-

Drying: Dry the SAM-coated substrates under a gentle stream of dry nitrogen gas.

Storage

Store the prepared SAMs in a clean, dry environment, such as a desiccator or under a nitrogen atmosphere, to prevent contamination and degradation.

Experimental Workflow

Caption: Experimental workflow for the formation of this compound SAMs.

Signaling Pathways and Logical Relationships

The formation of a self-assembled monolayer is a thermodynamically driven process. The key interactions governing the assembly are the strong covalent-like bond between the sulfur atom of the thiol and the gold surface, and the intermolecular van der Waals and electrostatic interactions between the adjacent aromatic rings.

Caption: Logical relationship of the key steps in the self-assembly process.

References

Application Notes & Protocols: 2,3,5,6-Tetrafluoro-4-mercaptobenzoic Acid for Advanced Biosensor Surface Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction